(5-Nitrobenzofuran-2-yl)(phenyl)methanone
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Overview
Description
(5-Nitrobenzofuran-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H9NO4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrobenzofuran with benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The biological activity of (5-Nitrobenzofuran-2-yl)(phenyl)methanone is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is linked to the inhibition of protein tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell growth and differentiation . The compound’s antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
- (5-Nitro-2-phenoxyphenyl)(phenyl)methanone
- (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
- (2-Chloro-5-nitrophenyl)(phenyl)methanone
Comparison: (5-Nitrobenzofuran-2-yl)(phenyl)methanone is unique due to its specific nitro and phenyl substitutions, which confer distinct chemical and biological properties. Compared to its analogs, it often exhibits higher potency in biological assays, particularly in antimicrobial and anticancer studies .
Properties
Molecular Formula |
C15H9NO4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(5-nitro-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H9NO4/c17-15(10-4-2-1-3-5-10)14-9-11-8-12(16(18)19)6-7-13(11)20-14/h1-9H |
InChI Key |
GGAAFJDOXQXLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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